2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
Description
This compound is a butanoic acid derivative featuring a 4-oxo backbone substituted with two distinct amino groups: a 3-methoxypropylamino moiety at position 2 and a 4-(phenylamino)phenylamino group at position 2.
Properties
IUPAC Name |
4-(4-anilinoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-13-5-12-21-18(20(25)26)14-19(24)23-17-10-8-16(9-11-17)22-15-6-3-2-4-7-15/h2-4,6-11,18,21-22H,5,12-14H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZERVMRBDVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a butanoic acid backbone with substitutions that enhance its biological properties. The presence of both methoxy and phenyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Synthesis
The synthesis of 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves several steps:
- Formation of the Butanoic Acid Derivative : The initial step includes the reaction of 3-methoxypropylamine with an appropriate butanoic acid derivative.
- Amino Group Substitution : The introduction of the phenylamino group is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using recrystallization techniques.
Research indicates that this compound may act as an inhibitor of specific amino acid transporters, particularly ASCT2 (SLC1A5), which is crucial for glutamine transport in cancer cells. Inhibition of ASCT2 can lead to reduced glutamine uptake, affecting tumor growth and survival .
Antitumor Activity
In vitro studies have shown that derivatives similar to 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exhibit significant antitumor activity. For instance, compounds that inhibit ASCT2-mediated glutamine accumulation have demonstrated enhanced cytotoxic effects against various cancer cell lines, including C6 rat glioma and HEK293 human cells .
Case Studies
- Case Study on Glutamine Dependency : A study demonstrated that targeting glutamine transporters can effectively reduce cell proliferation in glutamine-dependent cancers. The compound's structural features suggest it could be optimized for improved efficacy against such tumors.
- Research on Structural Analogues : Investigations into structurally related compounds have revealed varying degrees of biological activity, with some analogues showing IC50 values significantly lower than 20 µg/mL against leukemia cells, indicating a promising therapeutic window .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (µg/mL) | Effect |
|---|---|---|---|
| 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid | ASCT2 | TBD | Inhibitor |
| Similar Analogue A | ASCT2 | <20 | Antitumor |
| Similar Analogue B | CCRF-CEM Cells | 6.7 | Moderate Activity |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound shares a 4-oxobutanoic acid core with multiple analogs documented in the evidence. Key differences arise in substituent types and positions:
Key Observations :
- Substituent Complexity: The target compound’s 3-methoxypropylamino group introduces a branched ether chain, contrasting with simpler alkyl (e.g., propyl, sec-butyl) or aromatic substituents in analogs . This may enhance solubility in polar solvents compared to purely hydrophobic analogs.
- Aromatic vs. In contrast, analogs like FAA8955 use a bulky 2-phenylpropan-2-yloxy group, which could sterically hinder interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
